Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl-
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Overview
Description
Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- is a complex organic compound with a unique structure that includes multiple functional groups It is characterized by the presence of a cyclohexane ring, a thioamide group, and phenyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the cyclohexane derivative with a thioamide reagent, such as thiourea, under acidic or basic conditions.
Addition of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups can be added through Friedel-Crafts alkylation and acylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Similar structure but lacks the thioamide group.
4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide: Similar structure but lacks the phenyl group.
N-Phenylthiourea: Contains the thioamide group but lacks the cyclohexane ring and dimethyl groups.
Uniqueness
Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from similar compounds.
Properties
CAS No. |
13196-41-3 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4,4-dimethyl-2,6-dioxo-N-phenylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,16,19) |
InChI Key |
UZHVEOGUFUNMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=S)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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